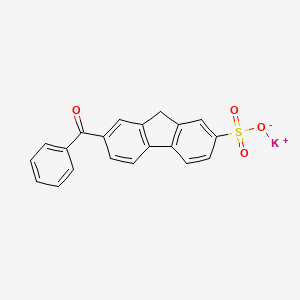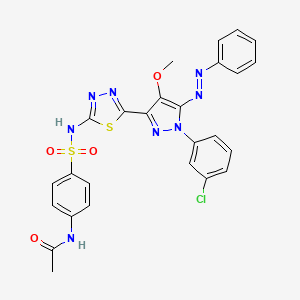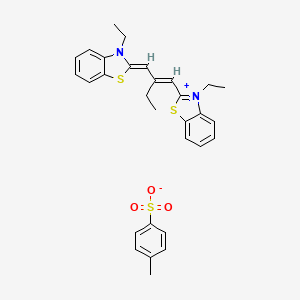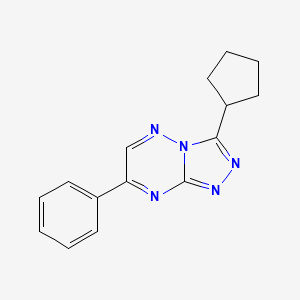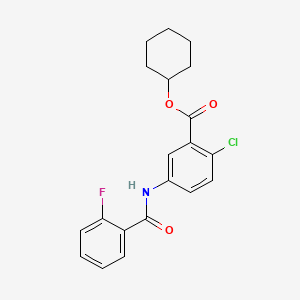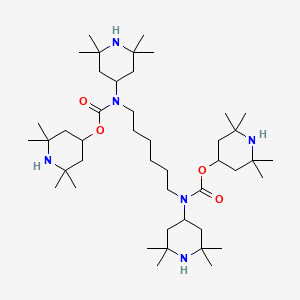
Bis(2,2,6,6-tetramethyl-4-piperidyl) 1,6-hexanediylbis((2,2,6,6-tetramethyl-4-piperidyl)carbamate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,2,6,6-tetramethyl-4-piperidyl) 1,6-hexanediylbis((2,2,6,6-tetramethyl-4-piperidyl)carbamate) is a complex organic compound known for its role as a hindered amine light stabilizer (HALS). These stabilizers are crucial in protecting polymers from degradation caused by ultraviolet (UV) radiation. The compound is characterized by its unique structure, which includes multiple piperidyl groups, making it highly effective in stabilizing materials exposed to sunlight.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl) 1,6-hexanediylbis((2,2,6,6-tetramethyl-4-piperidyl)carbamate) typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol with hexamethylene diisocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 2,2,6,6-tetramethyl-4-piperidinol and hexamethylene diisocyanate.
Solvent: Common solvents include acetone, ethyl acetate, and methanol.
Temperature: The reaction is typically conducted at room temperature to slightly elevated temperatures.
Catalysts: Catalysts such as tin compounds may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous-flow synthesis techniques. This method allows for the efficient and consistent production of large quantities of the compound. The process involves the use of specialized reactors that maintain optimal reaction conditions, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
Bis(2,2,6,6-tetramethyl-4-piperidyl) 1,6-hexanediylbis((2,2,6,6-tetramethyl-4-piperidyl)carbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nitroxyl radicals.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The piperidyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroxyl radicals, amine derivatives, and substituted piperidyl compounds. These products have various applications in different fields, including polymer stabilization and pharmaceuticals.
科学研究应用
Bis(2,2,6,6-tetramethyl-4-piperidyl) 1,6-hexanediylbis((2,2,6,6-tetramethyl-4-piperidyl)carbamate) has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation caused by UV radiation.
Biology: The compound’s ability to inhibit nicotinic acetylcholine receptors makes it useful in neurobiological studies.
Medicine: Its derivatives are explored for potential therapeutic applications, including neuroprotective agents.
Industry: The compound is widely used in the plastics industry as a light stabilizer, enhancing the durability and lifespan of plastic products.
作用机制
The mechanism of action of Bis(2,2,6,6-tetramethyl-4-piperidyl) 1,6-hexanediylbis((2,2,6,6-tetramethyl-4-piperidyl)carbamate) involves the formation of nitroxyl radicals. These radicals act as scavengers for free radicals generated during the degradation of polymers. By neutralizing these free radicals, the compound prevents the breakdown of polymer chains, thereby stabilizing the material. The molecular targets include phenolic antioxidants incorporated in polymers, which react with the nitroxyl radicals to form stable products.
相似化合物的比较
Similar Compounds
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another hindered amine light stabilizer with similar applications in polymer stabilization.
N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine: A compound with similar structural features and applications in stabilizing polymers.
Uniqueness
Bis(2,2,6,6-tetramethyl-4-piperidyl) 1,6-hexanediylbis((2,2,6,6-tetramethyl-4-piperidyl)carbamate) is unique due to its specific structure, which provides enhanced stability and effectiveness as a light stabilizer. Its ability to form nitroxyl radicals and interact with phenolic antioxidants sets it apart from other similar compounds, making it highly effective in preventing polymer degradation.
属性
CAS 编号 |
79317-10-5 |
|---|---|
分子式 |
C44H84N6O4 |
分子量 |
761.2 g/mol |
IUPAC 名称 |
(2,2,6,6-tetramethylpiperidin-4-yl) N-(2,2,6,6-tetramethylpiperidin-4-yl)-N-[6-[(2,2,6,6-tetramethylpiperidin-4-yl)-(2,2,6,6-tetramethylpiperidin-4-yl)oxycarbonylamino]hexyl]carbamate |
InChI |
InChI=1S/C44H84N6O4/c1-37(2)23-31(24-38(3,4)45-37)49(35(51)53-33-27-41(9,10)47-42(11,12)28-33)21-19-17-18-20-22-50(32-25-39(5,6)46-40(7,8)26-32)36(52)54-34-29-43(13,14)48-44(15,16)30-34/h31-34,45-48H,17-30H2,1-16H3 |
InChI 键 |
IJFYOMHOWJYPMO-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CC(N1)(C)C)N(CCCCCCN(C2CC(NC(C2)(C)C)(C)C)C(=O)OC3CC(NC(C3)(C)C)(C)C)C(=O)OC4CC(NC(C4)(C)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


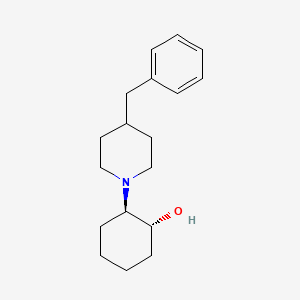


![Cyclohexanamine;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid](/img/structure/B12718538.png)

